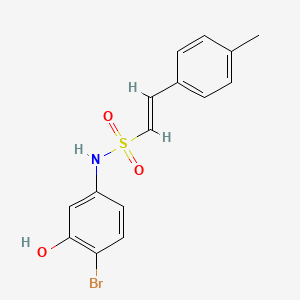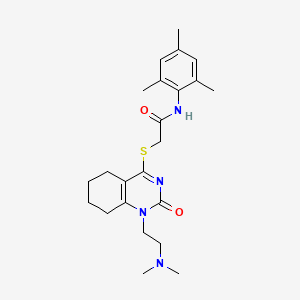
2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-mesitylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with several functional groups. It contains a hexahydroquinazolinone ring, which is a type of heterocyclic compound . These types of compounds are often found in pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the hexahydroquinazolinone ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The hexahydroquinazolinone ring could potentially undergo a variety of reactions, including substitutions or additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups .Aplicaciones Científicas De Investigación
Drug Delivery Systems
The compound has been investigated for its potential in drug delivery systems. Specifically, it has been incorporated into amphiphilic block copolymers, resulting in self-assembled nanosized micelles. These micelles can encapsulate drugs, such as the antioxidant, anti-inflammatory, and anticancer agent quercetin. Additionally, the micelles can form complexes with DNA, allowing for simultaneous codelivery of both the drug and genetic material .
Gene Delivery
Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), a water-soluble polymer derived from the compound, is known for its positive charge. PDMAEMA and its copolymers can form electrostatic complexes with anionic biomacromolecules, including DNA and RNA. As a result, PDMAEMA has been explored for gene delivery applications. Its ability to interact with mucosal gel layers also makes it suitable for ocular drug delivery systems .
Cationic Polymers
The compound’s derivative, 2-(dimethylamino)ethyl methacrylate (DMAEMA), is commonly used in the production of cationic polymers. These highly charged polymers find applications as flocculants, coagulants, dispersants, and stabilizers. DMAEMA’s versatility makes it valuable in various industrial and environmental contexts .
Anticancer Therapy
In anticancer therapy, crosslinked PDMAEMA nanogels have been employed as drug delivery systems. For instance, they have been used to deliver doxorubicin, a chemotherapeutic agent. The combination of PDMAEMA’s cationic properties and its ability to interact with biological membranes makes it a promising candidate for targeted drug delivery in cancer treatment .
Multifunctional Nanocarriers
The compound-modified amphiphilic copolymers, such as MPEG-b-(PC-g-PDMAEMA), represent a new class of multifunctional nanocarriers. These nanocarriers can simultaneously deliver drugs and genetic material, potentially enhancing cancer therapy. Their physicochemical properties and initial in vitro evaluations demonstrate their promise as drug delivery systems .
Safety and Hazards
Propiedades
IUPAC Name |
2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2S/c1-15-12-16(2)21(17(3)13-15)24-20(28)14-30-22-18-8-6-7-9-19(18)27(23(29)25-22)11-10-26(4)5/h12-13H,6-11,14H2,1-5H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZMOKQQABGGTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]but-2-ynamide](/img/structure/B2549638.png)
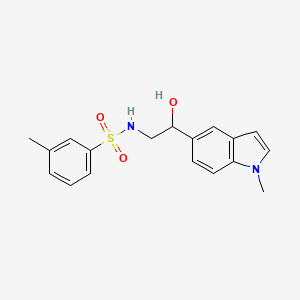
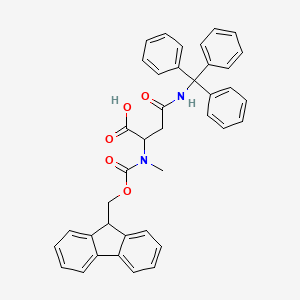
![1,3-bis(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2549641.png)
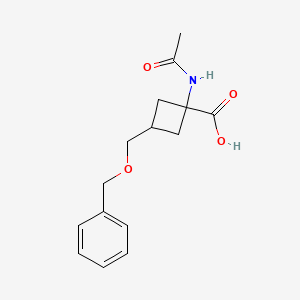
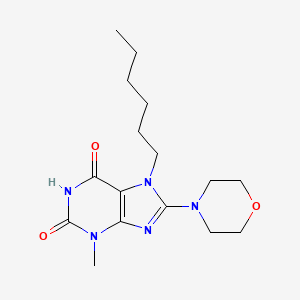
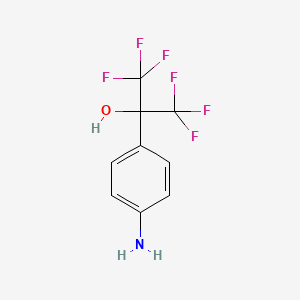
![N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2549646.png)
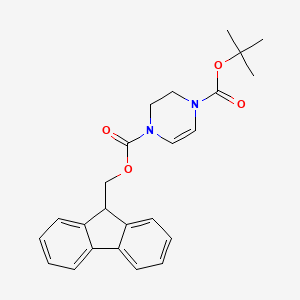
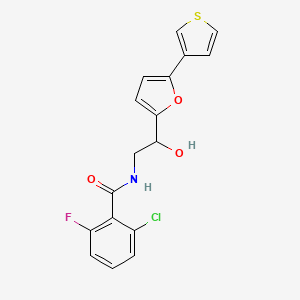
![[1,1'-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2549652.png)
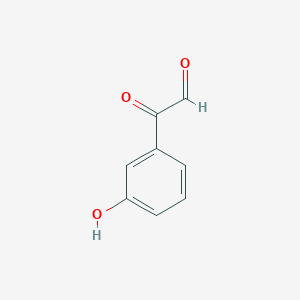
![4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B2549654.png)
